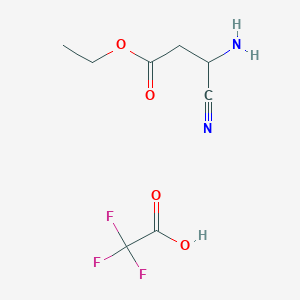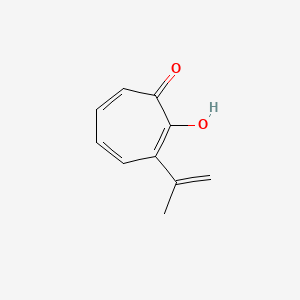![molecular formula C14H14N4O2 B2749971 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 2189435-07-0](/img/structure/B2749971.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring fused with a cyclopropyl group and a nicotinamide moiety, which contributes to its distinct chemical properties and biological activities.
作用機序
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide, also known as Ceralasertib , is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .
Mode of Action
Ceralasertib acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this protein, it prevents the protein from performing its normal function in the DNA damage response pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have defects in the DNA repair mechanisms .
Biochemical Pathways
The inhibition of ATR affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability . In cancer cells, this can result in cell death, making ATR inhibitors like Ceralasertib potential anticancer drugs .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in clinical trials to determine the drug’s bioavailability and potential side effects .
Result of Action
The inhibition of ATR by Ceralasertib can lead to cell cycle arrest and apoptosis . This is particularly effective in cancer cells that have defects in their DNA repair mechanisms, as they are more reliant on the ATR pathway for survival . Therefore, the result of Ceralasertib’s action could potentially be the death of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropylpyrimidine derivative, which is then subjected to a series of reactions to introduce the nicotinamide group. Key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.
Nicotinamide Coupling: Coupling of the cyclopropylpyrimidine intermediate with a nicotinamide derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the nicotinamide moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or the nicotinamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a more saturated compound.
科学的研究の応用
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to its specific combination of a cyclopropylpyrimidine ring and a nicotinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-4-3-10(6-15-13)14(20)16-7-11-5-12(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPIYTVEAQWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)

![6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2749897.png)



![ethyl 2-[2-(benzenesulfonyl)acetamido]-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)

![N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2749909.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)

